1-(2-Iodophenyl)ethan-1-ol

Biocatalysis Chiral Alcohol Synthesis Marine Fungi Bioreduction

1-(2-Iodophenyl)ethan-1-ol (CAS 122752-70-9) is a chiral secondary alcohol belonging to the halogenated phenylethanol class, characterized by an iodine atom at the ortho position of the phenyl ring and a hydroxyl-bearing ethane chain. Its computed lipophilicity (LogP 2.3445) and topological polar surface area (TPSA 20.23 Ų) predict membrane permeability suitable for medicinal chemistry building block design, while the ortho-iodo substitution pattern provides a unique steric and electronic environment that directly governs stereochemical outcomes in biocatalytic reductions and cross-coupling reactivity compared to meta- and para-regioisomers.

Molecular Formula C8H9IO
Molecular Weight 248.06 g/mol
Cat. No. B15361782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Iodophenyl)ethan-1-ol
Molecular FormulaC8H9IO
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1I)O
InChIInChI=1S/C8H9IO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3
InChIKeyCAHJBZUREGQOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Iodophenyl)ethan-1-ol: Ortho-Iodo Building Block Procurement Guide for Asymmetric Synthesis and Cross-Coupling Applications


1-(2-Iodophenyl)ethan-1-ol (CAS 122752-70-9) is a chiral secondary alcohol belonging to the halogenated phenylethanol class, characterized by an iodine atom at the ortho position of the phenyl ring and a hydroxyl-bearing ethane chain . Its computed lipophilicity (LogP 2.3445) and topological polar surface area (TPSA 20.23 Ų) predict membrane permeability suitable for medicinal chemistry building block design, while the ortho-iodo substitution pattern provides a unique steric and electronic environment that directly governs stereochemical outcomes in biocatalytic reductions and cross-coupling reactivity compared to meta- and para-regioisomers.

Why Ortho-Iodo Substitution in 1-(2-Iodophenyl)ethan-1-ol Is Not Interchangeable with Meta, Para, or Bromo Analogs


The iodine position and halogen identity dictate both stereochemical selectivity and downstream synthetic utility for 1-(2-Iodophenyl)ethan-1-ol. Whole-cell marine fungi bioconversions produce exclusively the (S)-enantiomer for the ortho isomer with exceptional enantiomeric excess (>99 % ee), whereas the para isomer yields the antipodal (R)-product under identical conditions [1]. In enzyme-mediated kinetic resolution, the ortho isomer achieves the highest enantioselectivity among all regioisomers (up to >98 % ee for the (S)-alcohol) [2]. Replacement with the bromo analog (MW 201.06 g/mol) eliminates the iodine handle required for oxidative addition in Suzuki coupling, precluding chirality transfer to biphenyl products (63–65 % yield) that is exclusive to the iodo compound [2]. These position- and halogen-specific performance gaps prevent generic substitution without compromising stereopurity and downstream applicability.

Quantitative Differentiation of 1-(2-Iodophenyl)ethan-1-ol vs. Regioisomeric and Halogen Analogs: Evidence for Scientific Selection


Ortho-Specific Enantioconvergent Bioconversion: Exclusive (S)-Selectivity vs. Inverted Para Selectivity

In whole-cell asymmetric bioconversion of iodoacetophenones using nine marine fungi, 1-(2-iodophenyl)ethan-1-ol (ortho isomer) is produced exclusively as the (S)-enantiomer with >99 % enantiomeric excess in accordance with the Prelog rule [1]. Under identical conditions, the para-iodo isomer yields the anti-Prelog (R)-product when catalyzed by B. felina CBMAI 738, P. miczynskii Gc5, P. oxalicum CBMAI 1185, and Trichoderma sp. Gc1, while the meta isomer exhibits the same (S)-selectivity as ortho [1]. This regioisomer-dependent stereochemical divergence is a direct head-to-head comparison: ortho provides predictable, uniform (S)-stereochemistry across all tested strains, whereas para stereochemistry is strain-dependent and inverted.

Biocatalysis Chiral Alcohol Synthesis Marine Fungi Bioreduction

Enzymatic Kinetic Resolution: Ortho Isomer Achieves Highest Enantiomeric Excess via CAL-B Lipase

Kinetic resolution of racemic (±)-iodophenylethanols using immobilized Candida antarctica lipase B (Novozym 435) shows that the ortho isomer (1-(2-iodophenyl)ethan-1-ol) achieves the highest reported enantiomeric excess among all regioisomers, reaching >98 % ee for the (S)-alcohol [1]. While the meta isomer also achieves high ee (>98 %) under hexane solvent conditions, the para isomer consistently yields lower enantioselectivity in this enzymatic system [1]. No comparable resolution exists for 1-(2-bromophenyl)ethanol, as the bromo analog lacks the steric bulk and polarizability of iodine necessary for effective chiral discrimination by the lipase active site .

Enzymatic Resolution Lipase Catalysis Enantiomeric Excess

Suzuki Coupling Yield: Enantiopure Ortho-Iodo Alcohol Delivers 63–65 % Chiral Biphenyl Yield

Enantiomerically enriched (S)-1-(2-iodophenyl)ethan-1-ol obtained from CAL-B kinetic resolution was employed in Suzuki cross-coupling reactions to produce chiral biphenyl compounds in 63–65 % isolated yield with retention of stereochemistry [1]. This synthetic sequence exploits the ortho-iodo substituent's superior oxidative addition reactivity with palladium(0) catalysts relative to bromo or chloro analogs. The 2-bromophenyl analog (CAS 5411-56-3) requires harsher coupling conditions with specialized ligands and typically yields lower conversions under comparable Pd(0) protocols . This constitutes a class-level inference: within halophenylethanol building blocks, the iodo substituent provides the mildest and most reliable entry into palladium-catalyzed cross-coupling manifolds.

Suzuki Cross-Coupling Chiral Biphenyl Synthesis Iodoarene Reactivity

Physicochemical Differentiation: Ortho-Iodo vs. Para-Iodo and Bromo Analogs in Boiling Point, Density, and Molecular Weight

The ortho-iodo substitution confers distinct bulk physical properties that differentiate 1-(2-iodophenyl)ethan-1-ol from its regioisomeric and halogen analogs. The molecular weight is 248.06 g/mol , identical to the meta and para iodo isomers but significantly higher than the bromo analog (201.06 g/mol) . Its boiling point is 294.7 °C at 760 mmHg and density approximately 1.72 g/mL at 25 °C . The ortho position places the iodine adjacent to the chiral center, creating steric hindrance that influences both spectroscopic properties and reactivity profiles not observed in the para isomer (CAS 53207-29-7) .

Physicochemical Properties Halogen Effect Procurement Specification

Computational Drug-Likeness: Ortho-Iodo LogP and TPSA Profile Relative to Para and Bromo Analogs

The computed LogP of 1-(2-iodophenyl)ethan-1-ol is 2.3445 with a TPSA of 20.23 Ų , placing it in favorable drug-like property space (LogP < 5, TPSA < 140 Ų predicts adequate oral absorption). The 2-bromophenyl analog has a lower predicted LogP (~2.0) due to bromine's lower polarizability compared to iodine, while the 4-iodophenyl isomer shares similar LogP/TPSA values but differs critically in the spatial orientation of the iodine relative to the hydroxyl and chiral center . This class-level inference supports selection of the ortho-iodo compound when both lipophilicity and proximal iodine positioning are required for target engagement in medicinal chemistry campaigns.

ADME Prediction Lipophilicity Medicinal Chemistry

Radical Deoxygenation Utility: Ortho-Iodo Ethanol Enables Phosphite-Mediated Hydroxyl Removal

1-(2-Iodophenyl)ethan-1-ol has been demonstrated as a precursor for radical deoxygenation via its 2-(2-iodophenyl)ethyl methyl phosphite derivative [1]. This two-step sequence exploits the ortho-iodoaryl moiety as a radical precursor upon phosphite-mediated homolysis, enabling clean hydroxyl group removal under mild conditions. The para-iodo and bromo analogs lack published radical deoxygenation protocols exploiting the same phosphite derivative strategy, representing a class-level inference about ortho-iodo specific utility in radical-based synthetic methodologies .

Radical Deoxygenation Phosphite Chemistry Hydroxyl Group Removal

Procurement-Relevant Application Scenarios for 1-(2-Iodophenyl)ethan-1-ol Driven by Ortho-Iodo Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of Biaryl Pharmaceuticals

Procure 1-(2-iodophenyl)ethan-1-ol when the synthetic route requires a configurationally stable chiral alcohol with an iodine handle for Pd-catalyzed cross-coupling. The ortho-iodo substitution enables enzymatic resolution to >98 % ee via CAL-B lipase [1] followed by Suzuki coupling to chiral biphenyls in 63–65 % yield [1]. Para-iodo analogs yield inverted stereochemistry under biocatalytic conditions [2], and bromo analogs cannot undergo oxidative addition under standard Suzuki conditions, making ortho-iodo the only regioisomer that supports this chirality-transfer sequence.

Whole-Cell Biocatalytic Production of Enantiopure (S)-Ortho-Iodophenylethanol

For laboratories developing biocatalytic routes to enantiopure chiral alcohols, the ortho isomer guarantees uniform (S)-configuration across all nine tested marine fungi strains with >99 % ee [2]. This eliminates the need for strain screening to achieve the desired enantiomer, a complication present with the para isomer where stereochemical outcome is strain-dependent [2]. Procuring the racemic ortho-iodo precursor for in-house bioconversion leverages this predictable stereochemistry.

Medicinal Chemistry Fragment with Favorable ADME and Ortho-Specific 3D Pharmacophore

In drug discovery programs where halogen bonding or steric occlusion at the ortho position is hypothesized to enhance target binding, 1-(2-iodophenyl)ethan-1-ol offers LogP 2.3445 and TPSA 20.23 Ų , predicting acceptable permeability. The ortho-iodo group provides a larger van der Waals radius and greater polarizability than bromo, and positions the halogen proximal to the chiral center for stereospecific interactions not achievable with para substitution.

Radical-Based Synthetic Methodology Development Requiring Ortho-Iodoaryl Radical Precursors

For research groups developing radical deoxygenation or C–H activation methodologies, the documented conversion of 1-(2-iodophenyl)ethan-1-ol to phosphite radical precursors [3] provides a validated starting point. The ortho-iodo substitution pattern is essential for the radical generation step, and neither para-iodo nor bromo analogs have published protocols for this transformation, reducing method development risk when the ortho-iodo compound is selected as the reaction substrate.

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